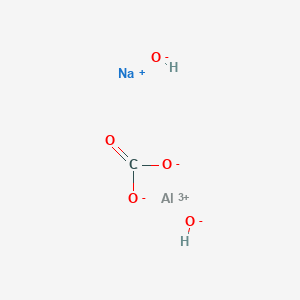
Dihydroxyaluminum Sodium Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyaluminum sodium carbonate is a basic inorganic salt with the chemical formula NaAl(OH)₂CO₃. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and stomach ulcers. This compound is known for its ability to neutralize hydrochloric acid in gastric secretions, forming aluminum chloride and water in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyaluminum sodium carbonate can be synthesized by reacting an aluminum salt with excess sodium carbonate in the presence of sodium hydroxide at a pH of 7.2 to 10.5 . The reaction typically involves the following steps:
- Dissolution of an aluminum salt (e.g., aluminum sulfate) in water.
- Addition of sodium carbonate and sodium hydroxide to the solution.
- Maintaining the pH between 7.2 and 10.5 to facilitate the formation of this compound.
- Filtration and drying of the resulting product.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The compound is then packaged and stored in tight containers to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyaluminum sodium carbonate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with hydrochloric acid to form aluminum chloride, sodium chloride, water, and carbon dioxide.
Decomposition Reactions: Decomposes upon heating to release carbon dioxide and water, leaving behind aluminum oxide and sodium carbonate.
Common Reagents and Conditions
Hydrochloric Acid: Used in neutralization reactions to form aluminum chloride and water.
Heat: Applied in decomposition reactions to break down the compound into its constituent parts.
Major Products Formed
Aluminum Chloride (AlCl₃): Formed during neutralization with hydrochloric acid.
Sodium Chloride (NaCl): Formed as a byproduct in neutralization reactions.
Aluminum Oxide (Al₂O₃): Formed during decomposition upon heating.
Scientific Research Applications
Dihydroxyaluminum sodium carbonate has various scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of acid-neutralizing capacity.
Biology: Studied for its effects on gastric secretions and its potential cytoprotective properties.
Medicine: Utilized as an antacid to treat conditions such as heartburn, indigestion, and stomach ulcers.
Industry: Employed in the production of antacid tablets and other pharmaceutical formulations.
Mechanism of Action
Dihydroxyaluminum sodium carbonate exerts its effects by neutralizing hydrochloric acid in the stomach. This reaction increases the pH of gastric secretions, thereby reducing acidity and alleviating symptoms of indigestion and heartburn. The compound also inhibits the action of pepsin, an enzyme involved in protein digestion, by increasing the pH and through adsorption .
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide (Al(OH)₃): Another common antacid with similar acid-neutralizing properties.
Magnesium Hydroxide (Mg(OH)₂): Used as an antacid and laxative.
Calcium Carbonate (CaCO₃): Widely used as an antacid and calcium supplement.
Uniqueness
Dihydroxyaluminum sodium carbonate is unique in its dual action of neutralizing stomach acid and inhibiting pepsin activity. This dual mechanism makes it particularly effective in treating conditions related to excess stomach acid .
Properties
Molecular Formula |
CH2AlNaO5 |
|---|---|
Molecular Weight |
143.99 g/mol |
IUPAC Name |
aluminum;sodium;carbonate;dihydroxide |
InChI |
InChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;+3;+1;;/p-4 |
InChI Key |
SEIGJEJVIMIXIU-UHFFFAOYSA-J |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Na+].[Al+3] |
Synonyms |
dawsonite dihydroxy sodium aluminum carbonate dihydroxyaluminum sodium carbonate dihydroxyaluminum sodium carbonate potassium salt Kompensan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















